7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSJDNHPNHZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735797 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365759-12-1 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical . The reaction conditions often involve photoredox catalysis, where visible light irradiation is used to generate the reactive species .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced photoredox catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance:
- A study showed that certain derivatives displayed potent activity against Pythium recalcitrans, with an effective concentration (EC50) of 14 μM, outperforming commercial antifungal agents like hymexazol (37.7 μM) .
| Compound | Activity | EC50 (μM) | Reference |
|---|---|---|---|
| I23 | Antioomycete against Pythium recalcitrans | 14 | |
| THIQ16 | D2 Dopamine Receptor Agonist | 12 |
Neuropharmacological Effects
The compound's structural similarity to other isoquinoline derivatives has led to investigations into its effects on dopamine receptors. Notably:
- Certain tetrahydroisoquinoline derivatives exhibited biased agonism at D2 dopamine receptors, suggesting potential therapeutic applications for neuropsychiatric disorders such as schizophrenia .
Cancer Research
This compound has been explored for its anti-cancer properties:
- In vitro studies have indicated that compounds related to this scaffold can inhibit tumor growth and demonstrate significant on-target tumor suppression in xenograft models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of electron-withdrawing groups such as trifluoromethyl enhances the potency of these compounds against specific biological targets.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Among these, compound I23 demonstrated remarkable in vitro potency against Pythium recalcitrans, achieving a preventive efficacy of 96.5% at higher concentrations. This underscores the potential of these compounds as effective agents in agricultural applications .
Case Study 2: Neuropharmacological Exploration
Another investigation evaluated the effects of tetrahydroisoquinoline derivatives on dopamine receptors. The findings revealed that certain compounds exhibited biased agonism favoring G protein signaling pathways over β-arrestin recruitment, suggesting their potential use in developing new treatments for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substitution pattern on the dihydroisoquinolinone core significantly influences melting points, yields, and solubility. Below is a comparative analysis:
Key Observations :
- Alkoxy substituents (e.g., hexyloxy, benzyloxy) generally yield higher synthetic efficiency (75–81%) compared to hydroxyphenyl derivatives (36%) .
- The trifluoromethyl group’s strong electron-withdrawing nature may reduce crystallinity, though direct melting point data is unavailable .
Antiproliferative and Tubulin Inhibition
| Compound Name | Activity (GI₅₀) | Tubulin Inhibition IC₅₀ | Notes |
|---|---|---|---|
| 16g (7-Methoxy, 3,4,5-trimethoxybenzoyl) | 51 nM (DU-145) | 1.2 µM | Competes with colchicine binding |
| 16f (7-Methoxy, 3,5-dimethoxybenzoyl) | 68 nM (DU-145) | 1.5 µM | Anti-angiogenic activity |
| This compound | N/A | N/A | Potential for enhanced bioavailability |
Key Observations :
- Carbonyl-linked derivatives (e.g., 16g) show potent antiproliferative activity (GI₅₀ = 51 nM) due to a "steroid-like" conformation favoring tubulin binding .
- The trifluoromethyl group’s role in similar mechanisms remains unexplored but is hypothesized to improve blood-brain barrier penetration .
Antimicrobial and Anti-inflammatory Activity
| Compound Name | Activity | Reference |
|---|---|---|
| 2-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives | No anti-inflammatory improvement | |
| This compound | Unreported |
Key Gap: Limited data on the trifluoromethyl derivative’s anti-inflammatory or antimicrobial effects suggests a need for targeted studies.
Key Observations :
- Alkylation strategies for alkoxy derivatives are efficient, while trifluoromethyl incorporation may require specialized reagents (e.g., trifluoromethylation agents) .
Biological Activity
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in cancer treatment and antimicrobial activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F3NO
- Molecular Weight : Approximately 215.17 g/mol
- Structural Formula :
The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. The specific mechanism remains to be fully elucidated, but structural analogs have shown promise in various cancer models .
- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains. For instance, derivatives have been tested for their efficacy against phytopathogens like Pythium recalcitrans, showing significant inhibitory effects .
The mechanisms underlying the biological activities of this compound are still under investigation. However, general insights into dihydroisoquinolones suggest several possible pathways:
- Inhibition of Cell Proliferation : This may occur through interference with cellular signaling pathways or direct effects on DNA synthesis.
- Membrane Disruption : Some studies indicate that compounds with similar structures disrupt microbial membrane integrity, leading to cell death .
- Neuroprotective Effects : Research on related compounds has shown potential neuroprotective properties, which could be attributed to antioxidant activities or modulation of neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various dihydroisoquinolone derivatives, one compound (designated I23) exhibited an EC50 value of 14 μM against Pythium recalcitrans, outperforming commercial standards like hymexazol (37.7 μM). This study underscores the potential of the trifluoromethyl-substituted isoquinolinones in agricultural applications .
Case Study: Neuroprotective Properties
Another study evaluated the neuroprotective effects of a related dihydroisoquinoline derivative (6a-1) on PC12 cells subjected to corticosterone-induced lesions. The results indicated significant reductions in cell death and improved locomotor activity in animal models treated with this compound compared to controls .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group. Key synthetic routes include:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the isoquinoline framework.
- Substitution Reactions : Introducing the trifluoromethyl group via electrophilic substitution methods.
These synthetic strategies are crucial for developing derivatives with enhanced biological activities.
Q & A
Synthesis & Optimization
Basic: What are the common synthetic routes for 7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions affect yields?
- Methodological Answer: The compound is typically synthesized via alkylation or arylation of dihydroisoquinolinone scaffolds. For example, alkylation with trifluoromethyl-containing reagents (e.g., trifluoromethyl bromide) under reflux in ethanol or toluene yields derivatives with varying substituents. Reaction time, solvent polarity, and temperature critically influence yields. In one protocol, alkylation of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with trifluoromethyl reagents achieved ~75–81% yields when performed in ethanol at 60–80°C for 12–24 hours .
Advanced: How can researchers optimize trifluoromethyl group incorporation to enhance pharmacological activity?
- Methodological Answer: Trifluoromethyl positioning affects steric and electronic interactions with biological targets. Computational docking (e.g., using Schrödinger Suite) can predict optimal substitution sites. For instance, in WDR5 inhibitors, the trifluoromethyl group at position 7 improved binding affinity by forming hydrophobic interactions with Tyr191 in the WIN site . Experimental validation via SAR studies (e.g., comparing 6-, 7-, and 8-trifluoromethyl derivatives in kinase assays) is essential .
Structural Characterization
Basic: What spectroscopic techniques are used to confirm the structure of trifluoromethyl-dihydroisoquinolinone derivatives?
- Methodological Answer: Key techniques include:
- 1H/13C-NMR : To confirm substituent positions (e.g., trifluoromethyl protons appear as singlets at δ 3.8–4.2 ppm; carbonyl carbons at ~170 ppm) .
- HRMS : For exact mass validation (e.g., [M+H]+ calculated for C10H8F3NO: 216.0634) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings in asymmetric units ).
Advanced: How do crystallographic data resolve contradictions in NMR-based structural assignments?
- Methodological Answer: Discrepancies in substituent orientation (e.g., axial vs. equatorial trifluoromethyl groups) can arise from dynamic NMR effects. Single-crystal X-ray structures provide unambiguous evidence. For example, a study resolved conflicting NOE signals by confirming a 43.66° dihedral angle between aromatic planes via crystallography .
Biological Evaluation
Basic: What in vitro models are used to assess the anticonvulsant activity of trifluoromethyl-dihydroisoquinolinones?
- Methodological Answer: The maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests in rodents are standard. Compounds are administered intraperitoneally, with ED50 values calculated for seizure suppression. For example, derivative 6a (7-hexyloxy analog) showed ED50 = 28 mg/kg in MES tests .
Advanced: How can researchers reconcile contradictory results in receptor-binding assays (e.g., σ2 vs. D2 receptor selectivity)?
- Methodological Answer: Radioligand displacement assays (e.g., [3H]-DTG for σ2, [3H]-spiperone for D2) with stringent controls (e.g., 1 μM haloperidol for σ1 blockade) clarify selectivity. For instance, para-methoxy substitution increased σ2 affinity by 100-fold compared to unsubstituted analogs .
Structure-Activity Relationships (SAR)
Advanced: How do trifluoromethyl substituents influence the pharmacokinetic profile of dihydroisoquinolinones?
- Methodological Answer: The trifluoromethyl group enhances metabolic stability by resisting CYP450 oxidation. In vivo studies in rats showed a 2.5-fold increase in half-life for 7-trifluoromethyl derivatives compared to non-fluorinated analogs. Bioavailability improvements (e.g., 45% oral absorption) were confirmed via LC-MS/MS plasma analysis .
Computational & Mechanistic Studies
Advanced: What computational strategies predict trifluoromethyl-dihydroisoquinolinone interactions with epigenetic targets like EZH2?
- Methodological Answer: Molecular dynamics simulations (e.g., AMBER) and free-energy perturbation (FEP) calculations model binding to the EZH2 SET domain. For PF-06821497, simulations revealed that the trifluoromethyl group stabilizes a hydrophobic pocket near Phe684, correlating with IC50 = 3 nM in biochemical assays .
Analytical & Data Interpretation
Advanced: How can researchers address variability in biological activity across synthetic batches?
- Methodological Answer: Batch inconsistencies often stem from trace impurities (e.g., unreacted Lawesson’s reagent). UPLC-MS purity checks (>98%) and orthogonal assays (e.g., thermal shift assays for target engagement) validate reproducibility. For example, a 2% impurity in 7-trifluoromethyl derivatives reduced WDR5 binding by 40% .
Safety & Toxicity Profiling
Basic: What preliminary toxicity assays are recommended for trifluoromethyl-dihydroisoquinolinones?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
